3-Butylcyclopentan-1-amine
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Overview
Description
3-Butylcyclopentan-1-amine, a mixture of diastereomers, is a chemical compound with the molecular formula C9H19N. This compound is characterized by the presence of a cyclopentane ring substituted with a butyl group and an amine group at the first position. The existence of diastereomers indicates that the compound has multiple chiral centers, leading to different spatial arrangements of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butylcyclopentan-1-amine typically involves the alkylation of cyclopentanone followed by reductive amination. The process begins with the reaction of cyclopentanone with butyl bromide in the presence of a strong base such as sodium hydride to form 3-butylcyclopentanone. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Butylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, sulfonamides, or other derivatives.
Scientific Research Applications
3-Butylcyclopentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-butylcyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s diastereomers may exhibit different binding affinities and activities due to their distinct spatial arrangements. This stereospecific interaction can influence the compound’s pharmacological and biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: Lacks the butyl substitution, leading to different chemical and biological properties.
3-Methylcyclopentan-1-amine: Contains a methyl group instead of a butyl group, resulting in different steric and electronic effects.
3-Ethylcyclopentan-1-amine: Contains an ethyl group, leading to variations in reactivity and biological activity.
Uniqueness
3-Butylcyclopentan-1-amine’s uniqueness lies in its specific substitution pattern and the presence of diastereomers, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-butylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-4-8-5-6-9(10)7-8/h8-9H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCYLFJZMWUTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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